molecular formula C9H8N2O3 B1626811 2-(4-Methoxy-3-nitrophenyl)acetonitrile CAS No. 56245-07-9

2-(4-Methoxy-3-nitrophenyl)acetonitrile

Cat. No. B1626811
CAS RN: 56245-07-9
M. Wt: 192.17 g/mol
InChI Key: JKDVPWJWKGREOL-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(4-Methoxy-3-nitrophenyl)acetonitrile” were not found in the search results, similar compounds have been synthesized through methods such as Sonogashira coupling .


Molecular Structure Analysis

The IUPAC name for this compound is (4-methoxy-3-nitrophenyl)acetonitrile . The InChI code is 1S/C9H8N2O3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4H2,1H3 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

General Information “2-(4-Methoxy-3-nitrophenyl)acetonitrile” is a chemical compound with the CAS Number: 56245-07-9 . It is typically stored at room temperature and has a molecular weight of 192.17 . This compound is often used in the field of organic synthesis .

Potential Applications While specific applications for “2-(4-Methoxy-3-nitrophenyl)acetonitrile” were not found, acetonitrile, a related compound, has been widely used in organic synthesis . Acetonitrile can be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of important compounds . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful and compelling tool to afford nitrogen-containing compounds or nitrile-containing compounds .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

2-(4-methoxy-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O3/c1-14-9-3-2-7(4-5-10)6-8(9)11(12)13/h2-3,6H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKDVPWJWKGREOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30480816
Record name 2-(4-methoxy-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxy-3-nitrophenyl)acetonitrile

CAS RN

56245-07-9
Record name 2-(4-methoxy-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30480816
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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